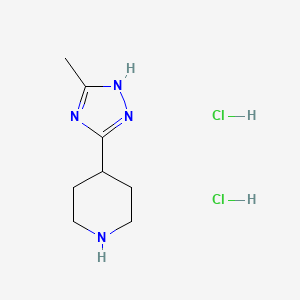

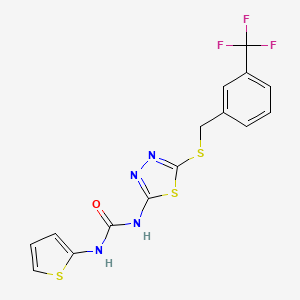

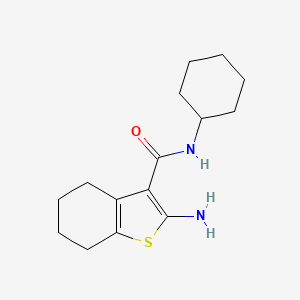

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . This method is a common approach for creating a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which are structurally similar to the compound . Another synthesis route for related compounds includes the cyclization reaction of 1-(cyanophenyl)acetyl-4-substituted thiosemicarbazide or the reaction of cyanophenyl acetic acid hydrazide with isothiocyanate . These methods provide a foundation for the synthesis of N-substituted pyrazole derivatives, which could be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), mass spectrometry, and elemental analyses are employed to confirm the structures of the synthesized compounds . Additionally, X-ray diffraction analysis has been used to determine the structure of novel N-substituted pyrazole derivatives . These techniques are essential for the structural elucidation of the compound , ensuring the correct molecular framework has been synthesized.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that the target molecule may also undergo similar reactions. The ring closure and cyclization reactions are key steps in forming the pyrazole core of the molecule . The presence of functional groups such as carbothioamide indicates potential reactivity sites for further chemical modifications or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological systems . The solubility, stability, and reactivity of these compounds are critical for their potential application as pharmaceutical agents. Preclinical evaluation, including in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction, provides insight into the pharmacokinetic properties of these compounds . These evaluations are crucial for understanding the behavior of the compound within a biological system and its suitability for therapeutic use.

Case Studies and Applications

The compounds synthesized in the studies have been evaluated for their potential therapeutic applications. For instance, one of the compounds, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, demonstrated significant antidepressant activity in preclinical models, reducing immobility time in both forced swimming and tail suspension tests . This suggests that the compound of interest may also possess similar pharmacological properties. Additionally, some of the N-substituted pyrazole derivatives showed promising antibacterial activities, indicating the potential for these compounds to be developed as antibacterial agents . These case studies highlight the therapeutic potential of the compound class and provide a basis for further investigation into the specific applications of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide.

Aplicaciones Científicas De Investigación

Synthesis and Anti-Tumor Applications

- Anti-Tumor Agents : A study focused on synthesizing and characterizing new compounds incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines. Such compounds show promise for developing new cancer therapies (Gomha, Edrees, & Altalbawy, 2016).

Anti-Inflammatory and Anticancer Properties

- Celecoxib Derivatives : Research into celecoxib derivatives revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, suggesting a multifaceted role in pharmaceutical development (Küçükgüzel et al., 2013).

Antimicrobial Activity

- Chitosan Schiff Bases : The development of Schiff bases of chitosan, featuring heteroaryl pyrazole derivatives, showed significant antimicrobial activity against a range of bacteria and fungi, indicating their potential use in combating infections (Hamed et al., 2020).

Propiedades

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c1-25-15-7-3-2-6-13(15)21-18(24)17(23)19-12-14(16-8-4-11-26-16)22-10-5-9-20-22/h2-11,14H,12H2,1H3,(H,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOPLMKFEMNEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

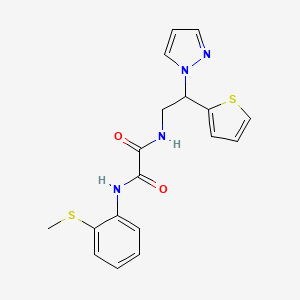

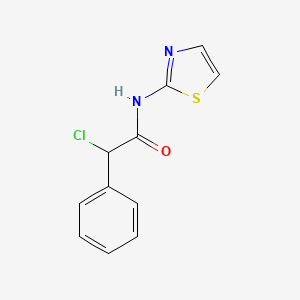

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

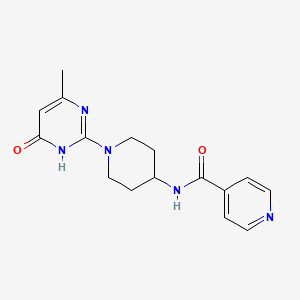

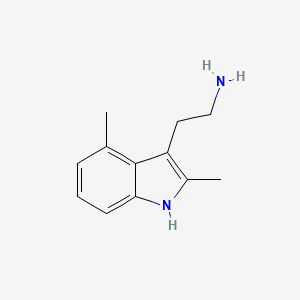

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)

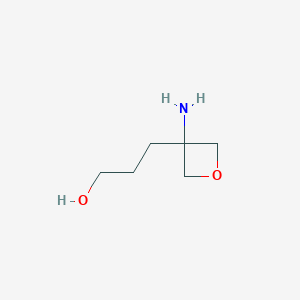

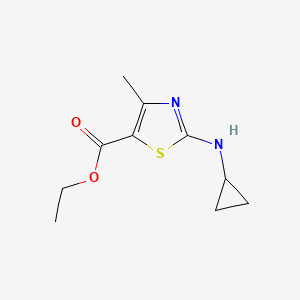

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)